molecular formula C8H8ClN3 B2803253 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1519846-44-6

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2803253
CAS No.: 1519846-44-6
M. Wt: 181.62
InChI Key: MUZLPRZCFVEZCS-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine ( 1519846-44-6) is a high-value chemical scaffold in biomedical and agrochemical research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of bicyclic heterocycles recognized for their structural resemblance to purine bases, which underpins their broad interaction with biological targets . In medicinal chemistry, this scaffold is a privileged structure for developing novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives demonstrate significant potential across multiple disease areas. Researchers are actively exploring these compounds as inhibitors for various kinases, which are key targets in oncology . Furthermore, derivatives have been investigated as potent and selective ligands for sphingosine 1-phosphate receptors (S1PRs), making them relevant for research into inflammatory disorders such as multiple sclerosis . The core structure is also found in compounds with documented antibacterial, antimicrobial, and antifungal activities . Beyond pharmaceuticals, this chemical scaffold shows promising bioactivity in agrochemical research. Specific derivatives have exhibited plant growth-regulating effects; for instance, one closely related compound significantly increased yield and improved grain quality in winter wheat crops during field experiments . The molecular formula of this compound is C 8 H 8 ClN 3 , with a molecular weight of 181.62 g/mol . It features a chloro group at the 6-position, which serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLPRZCFVEZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate to facilitate the cyclization and methylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anti-Diabetic Potential

Recent studies have highlighted the anti-diabetic properties of pyrazolo[3,4-b]pyridine derivatives. For instance, derivatives synthesized from this compound have been shown to inhibit the α-amylase enzyme effectively. In vitro studies reported IC50 values significantly lower than established drugs like acarbose, indicating superior efficacy in lowering blood sugar levels .

Anticancer Activity

The versatility of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine extends to anticancer applications. Research indicates that certain derivatives can act as tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability of certain derivatives to cross the blood-brain barrier suggests potential for treating conditions like Alzheimer's disease .

Case Studies

StudyApplicationFindings
MDPI Study (2024)Anti-diabeticDerivatives showed IC50 values ranging from 5.10 to 5.21 μM against α-amylase, outperforming acarbose (IC50 = 200.1 μM) .
PMC Article (2022)AnticancerDemonstrated effectiveness as a tyrosine kinase inhibitor with significant inhibition of cancer cell lines .
ResearchGate Publication (2023)NeuroprotectiveExhibited protective effects in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Key Observations :

  • Chlorine Position : The 6-chloro derivative lacks the dual chlorine substitution seen in 3,5-dichloro analogs (), which may reduce electrophilicity and alter binding affinity in biological targets.
  • Heterocycle Fusion : Replacing the pyridine ring with pyrimidine (e.g., 4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .
  • Functional Groups: Amino (NH₂) or carboxyethyl (COOEt) groups at position 4 or 5 () improve solubility and enable further derivatization compared to the less polar 6-chloro-1,3-dimethyl variant.

Catalyst Efficiency :

  • Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ outperforms traditional catalysts in synthesizing pyrazolo[3,4-b]pyridines, achieving higher yields under milder conditions (Table 4 in ).

Challenges :

  • Electron-donating substituents on aromatic aldehydes hinder the synthesis of pyrazolo[3,4-b]pyridines due to oxidation side reactions .

Pharmacological Profiles

Table 2: Bioactivity Comparison
Compound Class Therapeutic Activity Mechanism/Notes References
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Not reported Potential scaffold for neurological drugs
4,7-Dihydro-2H-pyrazolo[3,4-b]pyridines Antioxidant, anti-inflammatory ROS scavenging; COX-2 inhibition
Pyrazolo[3,4-b]pyridine-triazole hybrids Antimicrobial, anticancer Bioisosteric effects enhance target binding
4-Aminopyrazolo[3,4-b]pyridines Antimicrobial (Gram-positive bacteria) Disrupt cell membrane integrity

Critical Analysis :

  • Triazole hybrids () leverage non-covalent interactions (e.g., hydrogen bonding) for broad-spectrum activity, a feature absent in the 6-chloro-1,3-dimethyl analog.

Biological Activity

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity. Its molecular formula is C8_8H8_8ClN3_3, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.

Structural Information

  • Molecular Weight : 181.62 g/mol
  • CAS Number : 1519846-44-6
  • SMILES : CC1=NN(C2=C1C=CC(=N2)Cl)C
  • InChIKey : MUZLPRZCFVEZCS-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. A study demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in specific cancer cell lines.

Antimicrobial Properties

Another significant aspect of its biological activity is its antimicrobial effects. In vitro tests have shown that this compound possesses activity against various bacterial strains, suggesting potential as an antibiotic agent.

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties. The compound has been evaluated in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Study Findings Methodology
Study AAntitumor effects observed in breast cancer cell linesCell viability assays, apoptosis detection
Study BAntimicrobial activity against E. coli and S. aureusDisk diffusion method
Study CNeuroprotective effects in models of Alzheimer's diseaseIn vivo animal models, biochemical assays

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.

Q & A

Q. What computational tools predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Explore binding pocket flexibility (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify substituent contributions to binding affinity .
  • Pharmacophore Modeling : Align low-energy conformers with reference drugs (e.g., amodiaquine for antiparasitic activity) .

Emerging Research Directions

  • Targeted Protein Degradation : Explore proteolysis-targeting chimeras (PROTACs) using this scaffold as a warhead .
  • Combination Therapies : Screen with standard chemotherapeutics (e.g., doxorubicin) for synergistic effects .
  • Green Chemistry : Develop solvent-free or microwave-assisted syntheses to reduce environmental impact .

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